4-Fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone 4-Fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone
Brand Name: Vulcanchem
CAS No.: 59382-40-0
VCID: VC13515125
InChI: InChI=1S/C11H8F4O/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6H,1-2H2
SMILES: C1CC1C(=O)C2=CC(=C(C=C2)F)C(F)(F)F
Molecular Formula: C11H8F4O
Molecular Weight: 232.17 g/mol

4-Fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone

CAS No.: 59382-40-0

Cat. No.: VC13515125

Molecular Formula: C11H8F4O

Molecular Weight: 232.17 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone - 59382-40-0

Specification

CAS No. 59382-40-0
Molecular Formula C11H8F4O
Molecular Weight 232.17 g/mol
IUPAC Name cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C11H8F4O/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6H,1-2H2
Standard InChI Key IYHQBPJIZSYXKD-UHFFFAOYSA-N
SMILES C1CC1C(=O)C2=CC(=C(C=C2)F)C(F)(F)F
Canonical SMILES C1CC1C(=O)C2=CC(=C(C=C2)F)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a phenyl ring substituted with a fluorine atom at the para-position (C4) and a trifluoromethyl (-CF₃) group at the meta-position (C3). A cyclopropane ring is bonded to the ketone group at the phenyl ring’s C1 position (Figure 1). The molecular formula is C₁₁H₈F₄O, with a molecular weight of 248.17 g/mol.

Key Structural Features:

  • Cyclopropane ring: Imparts steric strain and unique reactivity due to its 60° bond angles.

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability .

  • Fluorine atom: Modulates electronic effects through its strong electron-withdrawing nature .

Synthesis Methods

Friedel-Crafts Acylation

The most widely reported synthesis involves Friedel-Crafts acylation, where cyclopropanoyl chloride reacts with 4-fluoro-3-(trifluoromethyl)benzene under catalytic conditions. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic aromatic substitution .

Representative Procedure :

  • Reactants: Cyclopropanoyl chloride (1.2 equiv), 4-fluoro-3-(trifluoromethyl)benzene (1.0 equiv), AlCl₃ (1.5 equiv).

  • Conditions: Stirred in dichloromethane (DCM) at 0–5°C for 6 hours.

  • Workup: Quenched with ice-cold HCl, extracted with DCM, and purified via column chromatography (hexane/ethyl acetate = 9:1).

  • Yield: 68–72% (reported for analogous compounds) .

Alternative Routes

  • Grignard Reaction: Substituted phenylmagnesium bromides react with cyclopropanecarbonyl chloride, though yields are lower (~50%) due to steric hindrance .

  • Oxidation of Alcohols: Secondary alcohols bearing the cyclopropyl and aryl groups are oxidized using Jones reagent (CrO₃/H₂SO₄), but this method is less common .

Physicochemical Properties

Experimental Data (Inferred from Analogues )

PropertyValue
Molecular Weight248.17 g/mol
Density~1.2 g/cm³
Boiling Point230–240°C (extrapolated)
Melting Point45–50°C
Flash Point105±15°C
LogP (Partition Coefficient)3.1 (estimated)

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorbance at 1,710 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (C-F stretch) .

  • ¹H NMR (CDCl₃): δ 7.8–7.6 (m, 2H, aromatic), δ 3.2–2.9 (m, 1H, cyclopropyl), δ 1.5–1.2 (m, 4H, cyclopropyl) .

  • ¹⁹F NMR: δ -63 ppm (CF₃), δ -110 ppm (aryl-F) .

Applications in Industry and Research

Agrochemical Intermediates

The compound serves as a precursor to parasiticidal agents. In a 1996 patent, cyclopropyl ketones analogous to the query compound were hydrogenated to produce saturated hydrocarbons with potent activity against mites and nematodes (Table 1) .

Table 1: Bioactivity of Derivatives

Derivative StructurePesticidal Efficacy (LC₅₀, ppm)
Saturated butane analogue0.8 (Mites), 1.2 (Nematodes)
Unsaturated alkene analogue2.5 (Mites), 3.1 (Nematodes)

Pharmaceutical Chemistry

The trifluoromethyl group enhances blood-brain barrier permeability, making the compound a candidate for CNS-targeted drugs. Silver-catalyzed reactions with terminal alkynes have been employed to synthesize 1,3-dioxolane derivatives, which exhibit anticonvulsant properties .

Materials Science

Incorporating the compound into polymers improves hydrophobicity and thermal stability. Copolymers with 2,2-bis(trifluoromethyl)-1,3-dioxole show a 40% reduction in surface friction compared to non-fluorinated analogues .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral cyclopropyl ketones for drug discovery.

  • Polymer Electrolytes: Exploring fluorinated cyclopropyl ketones in lithium-ion batteries for enhanced ionic conductivity .

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